Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential biological activities and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester with a ketone or aldehyde in the presence of elemental sulfur and a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: A base such as sodium ethoxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can be further utilized in pharmaceutical and material science applications.
Scientific Research Applications
Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-amino-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate is unique due to the presence of the cyano group, which can significantly influence its reactivity and biological activity. This functional group can enhance the compound’s ability to interact with various biological targets, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
849659-40-1 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-cyanophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(8-19-13(12)16)10-5-3-4-9(6-10)7-15/h3-6,8H,2,16H2,1H3 |
InChI Key |
ICVSYDFPWXCRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C#N)N |
Origin of Product |
United States |
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